A Technical Guide to 3-(Pyridin-4-yl)prop-2-yn-1-amine: Properties, Synthesis, and Applications
A Technical Guide to 3-(Pyridin-4-yl)prop-2-yn-1-amine: Properties, Synthesis, and Applications
Introduction: A Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry and materials science, bifunctional molecules that offer precise vectors for elaboration are of paramount importance. 3-(Pyridin-4-yl)prop-2-yn-1-amine emerges as a significant heterocyclic building block, integrating three key chemical functionalities into a compact, rigid framework: a pyridine ring, a primary amine, and a propargyl group.
The pyridine moiety is a well-established pharmacophore, known to enhance water solubility, metabolic stability, and to act as a hydrogen bond acceptor, making it a privileged structure in drug design. The primary amine serves as a versatile nucleophilic handle for amide bond formation, alkylation, and other derivatizations. The propargyl group, with its terminal alkyne, is a powerful functional group for carbon-carbon bond formation, most notably in metal-catalyzed cross-coupling reactions like the Sonogashira coupling and in bioorthogonal "click" chemistry.
This guide provides an in-depth technical overview of 3-(Pyridin-4-yl)prop-2-yn-1-amine, consolidating its predicted physicochemical properties, spectroscopic signature, a robust synthetic protocol, and its potential reactivity and applications for researchers in drug discovery and organic synthesis.
Physicochemical and Spectroscopic Profile
As this compound is not widely commercialized, the following properties are based on calculations and expert analysis of its constituent fragments, 4-ethynylpyridine and propargylamine. These predicted values serve as a reliable baseline for experimental design.
Physicochemical Properties
| Property | Predicted Value / Description | Rationale / Source |
| Molecular Formula | C₈H₈N₂ | - |
| Molecular Weight | 132.16 g/mol | - |
| Appearance | Predicted to be a pale yellow to brown oil or low-melting solid. | Based on related propargylamines and pyridyl alkynes. |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF, and chlorinated solvents. Limited solubility in water and nonpolar solvents like hexanes. | The presence of polar amine and pyridine groups suggests solubility in polar organic solvents. |
| pKa (Conjugate Acid) | ~5.5 (Pyridinium N-H), ~8.0 (Ammonium N-H) | The pyridine pKa is estimated based on 4-substituted pyridines. The amine pKa is slightly reduced from typical alkylamines due to the electron-withdrawing effect of the adjacent alkyne, based on propargylamine's pKa of ~7.9.[1][2] |
| Boiling Point | > 200 °C (Predicted, at atm. pressure) | High due to hydrogen bonding capabilities of the amine and polarity of the pyridine ring. |
| Melting Point | Not available. Likely a low-melting solid or oil. | - |
Predicted Spectroscopic Data
Spectroscopic characterization is critical for the unambiguous identification of 3-(Pyridin-4-yl)prop-2-yn-1-amine. The following data are predicted based on established chemical shift and absorption frequency principles.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
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δ ~8.60 ppm (d, 2H): Protons on the pyridine ring ortho to the nitrogen (H-2, H-6).
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δ ~7.35 ppm (d, 2H): Protons on the pyridine ring meta to the nitrogen (H-3, H-5).
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δ ~3.60 ppm (s, 2H): Methylene protons (-CH₂-NH₂). The singlet appearance is due to the lack of adjacent protons.
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δ ~1.70 ppm (br s, 2H): Amine protons (-NH₂). This signal is broad and its chemical shift is solvent and concentration-dependent. It may exchange with D₂O.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
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δ ~150.0 ppm: Pyridine carbons ortho to the nitrogen (C-2, C-6).
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δ ~131.0 ppm: Pyridine carbon attached to the alkyne (C-4).
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δ ~125.0 ppm: Pyridine carbons meta to the nitrogen (C-3, C-5).
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δ ~90.0 ppm: Alkyne carbon attached to the pyridine ring (-C≡C-CH₂-).
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δ ~80.0 ppm: Alkyne carbon attached to the methylene group (-C≡C-CH₂-).
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δ ~35.0 ppm: Methylene carbon (-CH₂-NH₂).
Predicted Infrared (IR) Spectrum
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3350-3250 cm⁻¹ (strong, sharp): N-H stretching of the primary amine.
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~2150 cm⁻¹ (weak to medium): C≡C triple bond stretch. This band is characteristic of internal alkynes.[3]
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~1600 cm⁻¹, ~1500 cm⁻¹ (medium): C=C and C=N stretching vibrations of the pyridine ring.
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~1650-1580 cm⁻¹ (medium): N-H bending (scissoring) of the primary amine.
Mass Spectrometry (MS-ESI)
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[M+H]⁺: Predicted at m/z = 133.076.
Synthesis and Reactivity
The synthesis of 3-(Pyridin-4-yl)prop-2-yn-1-amine is most reliably achieved through a two-step sequence involving a Sonogashira cross-coupling followed by deprotection. This approach offers high yields and functional group tolerance.
Recommended Synthetic Workflow
The recommended pathway involves coupling a 4-halopyridine with an N-protected propargylamine, such as N-Boc-propargylamine, followed by acidic deprotection of the Boc group. This strategy prevents side reactions associated with the free amine during the palladium-catalyzed coupling step.
Detailed Experimental Protocol: Synthesis
This protocol is a self-validating system designed for robust execution and clear checkpoints.
Step 1: Synthesis of tert-butyl (3-(pyridin-4-yl)prop-2-yn-1-yl)carbamate
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Reagents & Materials:
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4-Bromopyridine hydrochloride (1.0 eq)
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N-Boc-propargylamine (1.1 eq)
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Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)
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Copper(I) iodide [CuI] (0.05 eq)
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Triethylamine (Et₃N) (3.0 eq)
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Anhydrous Tetrahydrofuran (THF)
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Schlenk flask and inert atmosphere (Argon or Nitrogen)
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Procedure:
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To a dry Schlenk flask under an inert atmosphere, add 4-bromopyridine hydrochloride, Pd(PPh₃)₂Cl₂, and CuI.
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Evacuate and backfill the flask with inert gas three times.
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Add anhydrous THF via syringe, followed by triethylamine. The addition of the base deprotonates the hydrochloride salt in situ. Stir for 10 minutes.
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Add N-Boc-propargylamine dropwise to the stirring mixture.
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Heat the reaction mixture to 65 °C and stir for 4-6 hours.
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Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the 4-bromopyridine spot indicates reaction completion.
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Once complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst and salts. Wash the pad with ethyl acetate.
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Concentrate the filtrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel (gradient elution, e.g., 10% to 40% ethyl acetate in hexanes) to yield the N-Boc protected product as a solid.
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Step 2: Deprotection to 3-(Pyridin-4-yl)prop-2-yn-1-amine
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Reagents & Materials:
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tert-butyl (3-(pyridin-4-yl)prop-2-yn-1-yl)carbamate (1.0 eq)
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4M HCl in 1,4-Dioxane (excess, ~10 eq) or Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:1 v/v)
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Round bottom flask
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-
Procedure:
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Dissolve the N-Boc protected intermediate in a minimal amount of the chosen solvent system (e.g., DCM for TFA deprotection, or dioxane).
-
Add the acidic solution (TFA or HCl in dioxane) and stir at room temperature. Vigorous off-gassing (CO₂) will be observed.
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Stir for 1-2 hours until gas evolution ceases.
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Checkpoint: Monitor deprotection by TLC. The product will have a much lower Rf value and will be baseline in many non-polar solvent systems. LC-MS is an excellent tool to confirm the mass of the deprotected product.
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Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.
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The resulting product will be the hydrochloride or trifluoroacetate salt. To obtain the free amine, dissolve the residue in water, basify to pH > 9 with NaOH or Na₂CO₃, and extract with an organic solvent like ethyl acetate or DCM. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product.
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Reactivity and Synthetic Potential
The molecule's utility is derived from the distinct reactivity of its three functional domains.
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Primary Amine: Acts as a potent nucleophile. It readily undergoes acylation to form amides, reductive amination with aldehydes and ketones to form secondary amines, and sulfonylation to yield sulfonamides.
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Pyridine Nitrogen: As a weak base, it can be protonated, alkylated to form pyridinium salts, or oxidized to an N-oxide. These modifications can modulate the electronic properties and solubility of the entire molecule.
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Alkyne: The terminal alkyne is a versatile handle for building molecular complexity. It is an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form triazoles. It can also participate in further Sonogashira couplings, Mannich reactions, and other alkyne-specific transformations.
Applications in Drug Discovery and Chemical Biology
The unique trifunctional nature of 3-(Pyridin-4-yl)prop-2-yn-1-amine makes it an exceptionally valuable scaffold in several research areas.
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Fragment-Based Drug Discovery (FBDD): The molecule serves as an ideal fragment, containing both a hydrogen bond donor (amine) and acceptor (pyridine) within a rigid, well-defined vector (alkyne) for linking to other fragments or growing the molecule.
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Synthesis of Kinase Inhibitors: The pyridine scaffold is a common feature in many ATP-competitive kinase inhibitors, where the nitrogen often forms a critical hydrogen bond in the hinge region of the kinase active site. The amine and alkyne functionalities allow for rapid elaboration to explore the solvent-exposed regions of the ATP binding pocket, enabling the generation of potent and selective inhibitors.
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PROTACs and Chemical Probes: The alkyne serves as a perfect attachment point for linkers used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or for conjugating reporter tags (e.g., fluorophores, biotin) to create chemical probes for target identification and validation studies.
Safety and Handling
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General Precautions: 3-(Pyridin-4-yl)prop-2-yn-1-amine should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Toxicology: While specific toxicity data is not available, compounds containing amine and pyridine functionalities should be considered as potential skin and eye irritants. Propargylamines as a class can be toxic.
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Storage: Store in a tightly sealed container in a cool, dry place away from light and strong oxidizing agents. Storage under an inert atmosphere (argon or nitrogen) is recommended to prevent degradation.
References
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Spectroscopy of the Alkynes. (2023, January 22). Chemistry LibreTexts. [Link]
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Carneiro, A., & Matos, M. J. (2023). Propargylamine: an Important Moiety in Drug Discovery. Future Medicinal Chemistry. [Link]
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Erenler, R. (2011). Synthesis and Characterization of Pyridyl Propargyloximes. Asian Journal of Chemistry, 23(8), 3546-3548. [Link]
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University of Calgary. IR: alkynes. University of Calgary Chemistry Department. [Link]
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Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. [Link]
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A simple and efficient green method for the deprotection of N-Boc in various structurally diverse amines under water-mediated conditions. (2012). International Journal of Organic Chemistry. [Link]
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A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). RSC Advances. [Link]
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Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). The Journal of Organic Chemistry. [Link]
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Sonogashira Coupling. Organic Chemistry Portal. [Link]
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A General Protocol for Robust Sonogashira Reactions in Micellar Medium. ChemCatChem. [Link]
